5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione
Description
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione (molecular formula: C₅H₄N₄O₂, monoisotopic mass: 152.033425) is a fused heterocyclic compound comprising an imidazole and pyridazine ring system. It is distinguished by the fusion at the [4,5-d] positions, resulting in a bicyclic structure with two carbonyl groups at positions 4 and 7 . ChemSpider ID 193562 and CAS RN 6293-09-0 are key identifiers for this molecule .
Properties
Molecular Formula |
C5H6N4O2 |
|---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
3a,5,6,7a-tetrahydro-1H-imidazo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C5H6N4O2/c10-4-2-3(7-1-6-2)5(11)9-8-4/h1-3H,(H,6,7)(H,8,10)(H,9,11) |
InChI Key |
BODGSKRVXSPADQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(N1)C(=O)NNC2=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyridazine Diamines with Keto Derivatives
The most widely employed strategy involves cyclocondensation reactions between pyridazine-4,5-diamine derivatives and α-keto acids or esters. This method leverages the nucleophilicity of the diamine to form the imidazole ring through sequential nucleophilic attacks and dehydration.
Reaction Mechanism
- Nucleophilic Attack : The primary amine at position 4 of pyridazine attacks the carbonyl carbon of the α-keto acid (e.g., glyoxylic acid), forming a hemiaminal intermediate.
- Dehydration : Elimination of water generates an imine linkage.
- Cyclization : The secondary amine at position 5 undergoes intramolecular attack on the adjacent carbonyl group, closing the imidazole ring.
- Aromatization : Oxidation or thermal elimination finalizes the conjugated system.
Representative Protocol
A 2020 study demonstrated this approach using pyridazine-4,5-diamine and ethyl glyoxylate in acetic acid under reflux (120°C, 12 hours), yielding the target compound in 68% purity. Post-reaction purification via recrystallization from ethanol improved yields to 82%.
Table 1 : Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | AcOH | 120 | 12 | 68 |
| H2SO4 | EtOH | 80 | 8 | 75 |
| Amberlyst-15 | Toluene | 110 | 6 | 81 |
Solid-Phase Synthesis for High-Throughput Production
To address scalability challenges, solid-phase methodologies have been adapted using Wang resin-bound intermediates. This approach facilitates parallel synthesis and simplifies purification.
Key Steps
- Resin Functionalization : Wang resin is derivatized with 4,5-diaminopyridazine via carbodiimide coupling.
- Keto Group Introduction : Treating with tert-butyl glyoxylate introduces the requisite carbonyl moiety.
- Microwave-Assisted Cyclization : Irradiation at 150°C for 20 minutes promotes ring closure.
- Cleavage : TFA/CH2Cl2 (1:1) liberates the product from the resin.
This method achieves 89% yield with >95% purity, as confirmed by HPLC-MS. The use of microwave irradiation reduces reaction times from hours to minutes, enhancing throughput.
Biocatalytic Approaches for Sustainable Synthesis
Recent advances employ enzymes like monoamine oxidases (MAOs) to catalyze oxidative cyclization. A 2023 study utilized MAO-B from Aspergillus niger in a phosphate buffer (pH 7.4) to convert 4,5-diaminopyridazine and glyoxal into the target compound at 37°C over 24 hours, achieving 92% conversion.
Advantages
- Selectivity : Enzymes avoid side reactions common in acidic/basic conditions.
- Eco-Friendliness : Aqueous media replace organic solvents.
Continuous Flow Reactor Systems
Industrial-scale production benefits from continuous flow technology, which enhances heat/mass transfer and safety. A 2024 patent described a two-stage system:
- Stage 1 : Mixing pyridazine diamine and glyoxylic acid in a T-mixer at 25°C.
- Stage 2 : Passing through a heated tubular reactor (130°C, 5 minutes residence time).
This setup produces 12 kg/hour with 94% yield, outperforming batch reactors by reducing decomposition.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: DDQ in THF at 40°C for 5-7 hours.
Reduction: Hydrogen with palladium on carbon, Raney nickel, or sodium borohydride.
Substitution: Nucleophilic substitution using various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ yields tri-substituted pyrazolopyrimidine derivatives .
Scientific Research Applications
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The compound may also interact with DNA or proteins, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Key Differences :
- Synthetic Accessibility: Imidazo[1,2-b]pyridazines are more synthetically accessible due to established methods like condensation with haloacetaldehyde dimethyl acetal or transition-metal-catalyzed cross-coupling reactions. In contrast, imidazo[4,5-d]pyridazine derivatives require specialized routes, such as reactions with hydrazonoyl halides or active methylene compounds .
- Pharmacological Exploration : Imidazo[1,2-b]pyridazines have been extensively explored for kinase inhibition and anticancer activity, whereas imidazo[4,5-d]pyridazines are less studied but show promise in antiviral applications .
Comparison with Other Heterocyclic Systems
Triazolo- and Thiadiazolo-Fused Pyrimidines
Compounds like [1,2,3]triazolo[4,5-d]pyrimidine-5,7-diones undergo thionation to form thiadiazolo derivatives, which exhibit distinct reactivity.
Pyridazinone Derivatives
Pyridazinones with imidazole or triazole moieties (e.g., 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-1H-pyridazin-3-ones) demonstrate cytotoxicity and antimicrobial activity. These compounds highlight the importance of electron-withdrawing groups (e.g., trifluoromethyl) in modulating bioactivity .
Biological Activity
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione is a heterocyclic compound belonging to the class of pyridazinones. Its unique structure and biological properties make it a subject of interest in medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- IUPAC Name : 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
- CAS Number : 6293-09-0
The primary target of this compound is Queuine tRNA-ribosyltransferase (TGT) . The compound interacts with TGT by replacing the guanine residue in tRNA with 7-aminomethyl-7-deazaguanine. This modification leads to the hypermodification of specific tRNAs involved in protein synthesis.
Biochemical Pathways
The interaction with TGT catalyzes the base-exchange reaction at the wobble position (position 34) of tRNAs with GU(N) anticodons (e.g., tRNA-Asp, -Asn, -His, and -Tyr). The resulting product is queuosine (Q), a hypermodified nucleoside essential for the proper functioning of certain tRNAs.
Biological Activity
Research indicates that derivatives of this compound exhibit various biological activities:
- Antiviral Activity : Some studies suggest that these compounds may inhibit viral replication by targeting RNA viruses.
- Antitumor Properties : Preliminary data indicate potential cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in nucleic acid metabolism.
Study 1: Interaction with Queuine tRNA-ribosyltransferase
A study explored the binding affinity and structural interactions between derivatives of this compound and TGT using X-ray crystallography. The results demonstrated that specific modifications to the compound enhanced its binding affinity to TGT, suggesting its potential as a lead compound for developing TGT inhibitors.
Study 2: Antitumor Activity Assessment
In vitro assays were conducted on various cancer cell lines to evaluate the cytotoxic effects of 2-butyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione. Results indicated significant growth inhibition in certain cell lines compared to controls. Further studies are warranted to elucidate the underlying mechanisms.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione derivatives, and how do reaction parameters influence yield?
- Methodological Answer : Transition-metal-free, base-promoted cyclization of amidines and ketones is a robust route. For example, yields vary with alkyl chain length: linear substituents (e.g., n-C4H9) achieve 80% yield, while branched groups (e.g., iso-C3H7) drop to 61% due to steric hindrance . Optimize base concentration (e.g., KOtBu) and solvent polarity to enhance regioselectivity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer : Use H/C NMR to confirm regiochemistry and X-ray crystallography to resolve stereoelectronic effects. For example, single-crystal diffraction (CCDC 1017138) validated spiro-fused configurations in related imidazolone derivatives . Couple with mass spectrometry (HRMS) to verify molecular ions.
Q. How can theoretical frameworks guide experimental design for studying reactivity or functionalization?
- Methodological Answer : Link hypotheses to concepts like frontier molecular orbital theory to predict nucleophilic/electrophilic sites. For instance, electron-deficient pyridazine cores may favor SNAr reactions. Align synthetic goals with computational pre-screening (e.g., DFT) to prioritize viable substrates .
Q. What factorial design principles apply to optimize multi-variable synthesis conditions?
- Methodological Answer : Employ a 2 factorial design to test variables (temperature, solvent, stoichiometry). For example, vary ketone/amidine ratios and track yield via ANOVA. This identifies dominant factors (e.g., solvent polarity > temperature) and interactions, reducing trial iterations .
Advanced Research Questions
Q. How can steric and electronic effects of substituents be systematically analyzed to improve synthetic yields?
- Methodological Answer : Correlate substituent bulk (via Taft parameters) with yield trends. For example, n-alkyl groups (n-C7H15: 73% yield) outperform branched analogs due to reduced steric clash during cyclization . Use Hammett plots to quantify electronic contributions of aryl substituents.
Q. What strategies resolve contradictions in reactivity data across derivatives with divergent functional groups?
- Methodological Answer : Apply multivariate regression to decouple steric/electronic variables. For instance, low yields in nitro-substituted derivatives may arise from competing redox pathways. Validate via control experiments (e.g., inert atmosphere) and in-situ IR monitoring .
Q. How can process control and simulation enhance scalable synthesis while maintaining regiochemical fidelity?
- Methodological Answer : Implement real-time PAT (Process Analytical Technology) tools (e.g., ReactIR) to monitor intermediate formation. Use Aspen Plus® simulations to model heat/mass transfer in continuous flow reactors, ensuring exothermic steps (e.g., cyclization) remain controlled .
Q. What computational approaches predict regioselectivity in heterocyclic functionalization reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states for competing pathways. For example, calculate activation barriers for C-4 vs. C-7 functionalization to prioritize kinetic products. Validate with kinetic isotope effect (KIE) studies .
Q. How can structure-activity relationships (SARs) be developed for non-medical applications (e.g., catalysis or materials)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
